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(3-Iodo-pyridin-4-yl)-carbamic acid

tert-butyl ester

Cat. No.: B1311345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (3-Iodo-pyridin-4-yl)-carbamic
acid tert-butyl ester, a key building block in modern medicinal chemistry. With a molecular

weight of 320.13 g/mol , this versatile intermediate plays a crucial role in the synthesis of

complex pharmaceutical compounds, most notably in the development of targeted cancer

therapies. This document details the physicochemical properties of the title compound, its

synthesis, and its application in the construction of advanced drug molecules, with a particular

focus on its use in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib.

Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions

are provided, alongside diagrams illustrating the synthetic pathways.

Physicochemical Properties
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester is a valuable reagent in organic

synthesis, particularly in the construction of heteroaromatic systems. Its key properties are

summarized below.
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Property Value Reference

Molecular Weight 320.13 g/mol [1]

Molecular Formula C₁₀H₁₃IN₂O₂ [1]

CAS Number 211029-67-3 [1]

Appearance Yellow solid Chem-Impex

Purity ≥ 95% (HPLC) Chem-Impex

Storage Conditions Store at 0-8°C Chem-Impex

Synthesis of (3-Iodo-pyridin-4-yl)-carbamic acid tert-
butyl ester
The synthesis of the title compound is typically achieved through a directed ortho-metalation

followed by iodination. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis
A solution of 4-(tert-butoxycarbonylamino)pyridine and N,N,N',N'-tetramethylethylenediamine in

tetrahydrofuran is cooled to -78°C. To this solution, n-butyllithium is added dropwise, and the

reaction mixture is stirred for a specified period. Subsequently, a solution of iodine in

tetrahydrofuran is added. The reaction is then quenched, and the product is isolated and

purified using column chromatography.

Application in Pharmaceutical Synthesis: The Case
of Lorlatinib
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester is a critical intermediate in the synthesis

of Lorlatinib (PF-06463922), a potent, brain-penetrant, and macrocyclic inhibitor of anaplastic

lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[2][3] Lorlatinib is used in the treatment

of certain types of non-small cell lung cancer (NSCLC).[3] The synthesis of Lorlatinib involves a

convergent approach where the title compound is used in a key Suzuki-Miyaura cross-coupling

reaction to construct the pyrazolopyridine core of the molecule.[3]
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Synthetic Pathway to a Key Lorlatinib Intermediate
The overall synthetic strategy involves the coupling of two key fragments: the pyrazole-

containing fragment and the pyridine-containing fragment derived from (3-Iodo-pyridin-4-yl)-
carbamic acid tert-butyl ester. A simplified workflow is presented below.

(3-Iodo-pyridin-4-yl)-carbamic acid
tert-butyl ester

Suzuki-Miyaura Coupling

Pyrazole Boronic Acid Ester

Key Lorlatinib Intermediate
(Boc-protected pyrazolopyridine)
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Caption: Synthetic workflow for a key Lorlatinib intermediate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura coupling reaction

to form the key pyrazolopyridine intermediate.

Reaction Scheme:
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(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester is coupled with a suitable pyrazole

boronic acid ester in the presence of a palladium catalyst and a base.

Reagents and Materials:

(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

Pyrazole boronic acid ester derivative

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)

Base (e.g., CsF, K₂CO₃, or K₃PO₄)

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

To a reaction vessel, add (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, the pyrazole

boronic acid ester, and the base.

Degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes).

Add the degassed solvent to the reaction vessel.

Add the palladium catalyst to the mixture.

Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required

time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous work-up, extracting the product with an organic solvent.

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

pyrazolopyridine intermediate.
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To suppress the homocoupling of the boronic ester, a slow addition of the boronic ester solution

to the reaction mixture containing the other reagents can be employed.[3]

Key Reaction Mechanisms
The utility of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester is centered on its ability to

participate in palladium-catalyzed cross-coupling reactions. The iodine substituent provides a

reactive handle for these transformations.

Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a

palladium catalyst.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination
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While the synthesis of Lorlatinib primarily utilizes a Suzuki coupling, (3-Iodo-pyridin-4-yl)-
carbamic acid tert-butyl ester is also a suitable substrate for Buchwald-Hartwig amination,

another powerful C-N bond-forming reaction. This reaction couples aryl halides with amines in

the presence of a palladium catalyst.

Conclusion
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester is a fundamentally important building

block for the synthesis of complex, biologically active molecules. Its application in the synthesis

of the kinase inhibitor Lorlatinib highlights its significance in modern drug discovery. The

methodologies described in this guide, particularly the Suzuki-Miyaura cross-coupling, provide

a robust framework for the utilization of this versatile intermediate in the development of novel

therapeutics. Researchers and scientists in the field of drug development will find this

compound to be an invaluable tool in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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